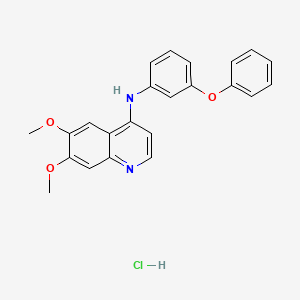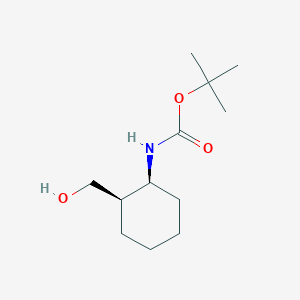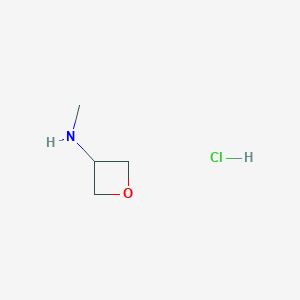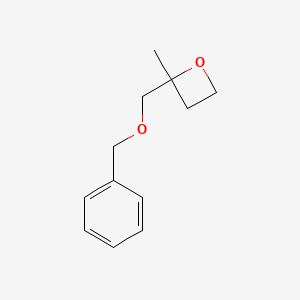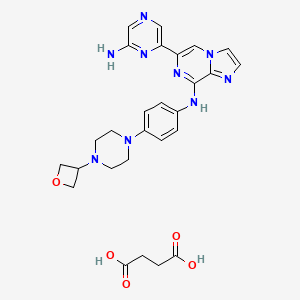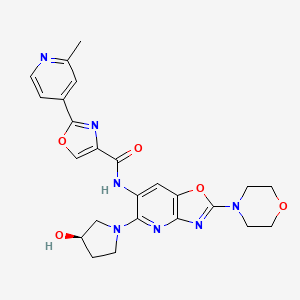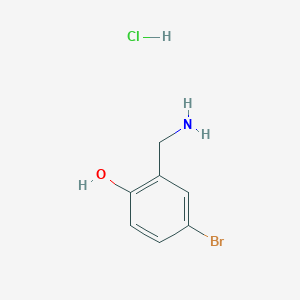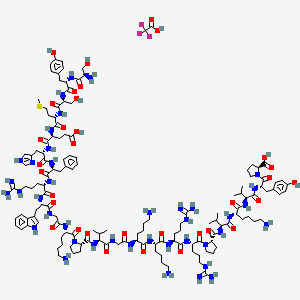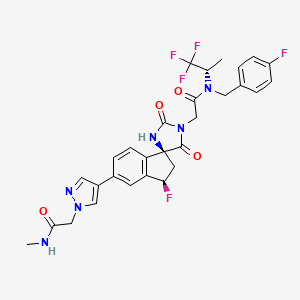
P300/Cbp-IN-5
Übersicht
Beschreibung
P300/CBP-IN-5 is not explicitly described in the provided papers, as the papers focus on the biological roles and implications of the p300/CBP proteins rather than a specific inhibitor such as this compound. However, the papers do provide extensive information on the p300 and CBP proteins, which are transcriptional co-factors and histone acetyltransferases involved in multiple cellular processes. These proteins play critical roles in cell growth, transformation, and development, and their dysfunction is associated with various diseases, including cancer .
Synthesis Analysis
The synthesis of p300/CBP proteins and their involvement in cellular processes is well-documented. These proteins are known to interact with a multitude of intracellular factors and are implicated in transcriptional responses to various signals. They possess histone acetyltransferase activity, which is crucial for the regulation of chromatin structure and gene expression. The proteins are also involved in the cellular response to hypoxia and play roles in tumor angiogenesis .
Molecular Structure Analysis
The molecular structure of p300/CBP proteins includes several domains that are essential for their function. These include the histone acetyltransferase domain, bromodomain, and multiple cysteine/histidine-rich domains. The structure allows for the binding of acetyl-CoA and substrate proteins, which is critical for their enzymatic activity and the regulation of transcription .
Chemical Reactions Analysis
The primary chemical reaction mediated by p300/CBP proteins is the acetylation of lysine residues on histones and other proteins. This post-translational modification plays a significant role in the regulation of gene expression and is involved in various cellular functions, including cell migration, maintenance of the differentiated state, and neurodegeneration .
Physical and Chemical Properties Analysis
The physical and chemical properties of p300/CBP proteins are characterized by their ability to act as transcriptional co-activators. They have a large molecular size and contain domains that interact with various transcription factors and other proteins. Their acetyltransferase activity influences chromatin remodeling and transcriptional regulation. The competition for p300/CBP between different cellular factors may be a critical aspect of cell growth regulation .
Wissenschaftliche Forschungsanwendungen
Role in Cancer
P300 and CREB-binding protein (CBP) are lysine acetyltransferases with various cellular functions, primarily as transcriptional regulators. They are exploited by viral oncogenes for cellular transformation and by cancer cells to maintain an oncogenic phenotype. Genetic alterations in p300 and CBP are found in solid tumors and hematological malignancies, highlighting their role in cancer development and progression (Attar & Kurdistani, 2017).
Inhibition as a Therapeutic Strategy
Highly selective and potent inhibitors of p300/CBP histone acetyltransferases (HAT), such as B026, have been discovered. These inhibitors show promise in significantly inhibiting tumor growth in animal models of human cancer, suggesting their potential as therapeutic agents (Yang et al., 2020).
Impact on Hormone-Dependent Cancers
CBP and p300 are critical co-activators for nuclear hormone receptors like the androgen receptor (AR) and estrogen receptor (ER) in prostate and breast cancers. Inhibiting CBP and p300 disrupts AR and ER signaling, providing a novel therapeutic approach for these cancers (Waddell, Huang, & Liao, 2021).
Broad Implications in Cellular Functions
P300/CBP acetylates not only histones but also other proteins, affecting various cellular functions like cell migration, neurodegeneration, and learning and memory. Their roles in disease and the effects of inhibitors in cells and animal models highlight their significance in diverse biological processes (Dancy & Cole, 2015).
Epigenetic Regulation in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), p300/CBP acts as an epigenetic regulator of metabolic enzymes. Inhibitors targeting p300/CBP display significant antitumor effects, suggesting their potential as therapeutic strategies for HCC (Cai et al., 2020).
Applications in Prostate Cancer
P300/CBP acetyltransferase inhibitors have shown promise in inducing apoptosis and reducing cell invasion in prostate cancer cells, supporting their potential role in cancer therapy (Santer et al., 2011).
Wirkmechanismus
Target of Action
P300/Cbp-IN-5 primarily targets the p300 and CBP proteins, which are closely related histone acetyltransferases and transcriptional coactivators . These proteins play a crucial role in coordinating and integrating multiple signal-dependent events with the transcription apparatus, allowing the appropriate level of gene activity to occur in response to diverse physiological cues .
Mode of Action
This compound interacts with its targets by binding to the common bromodomain of cancer gene regulators, p300 and CBP . This interaction inhibits the acetyltransferase activity and the acetytllysine-binding bromodomain (BD) of CBP/p300 . The inhibition of these activities results in a decrease in AR- and C-MYC–regulated gene expression .
Biochemical Pathways
The p300 and CBP proteins are involved in multiple biochemical pathways. They act as protein bridges, connecting different sequence-specific transcription factors to the transcription apparatus . They also influence chromatin activity by modulating nucleosomal histones through their histone acetyltransferase (HAT) activity . Inhibition of these proteins by this compound affects these pathways and their downstream effects, including the regulation of AR and C-MYC signaling .
Result of Action
The action of this compound results in significant molecular and cellular effects. It inhibits cell proliferation in prostate cancer cell lines . It also has antitumor activity in AR-SV–driven models, regulating AR and C-MYC signaling . Early clinical studies suggest that this compound modulates KLK3 blood levels and regulates CRPC biopsy biomarker expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other proteins, including the p53 tumor suppressor, which are targets for acetylation by p300/CBP, can affect the action of this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell (such as proliferation, differentiation, and apoptosis), can also influence the action of this compound .
Zukünftige Richtungen
The therapeutic potential of P300/Cbp-IN-5 is being explored, particularly in the context of cancer treatment. CBP/p300 are critical co-activators for the androgen receptor (AR) and estrogen receptor (ER) signaling in prostate and breast cancer, respectively . Inhibition of CBP and p300 as a means to block the transactivation activity of the AR and ER is an emerging therapeutic strategy for prostate and breast cancers .
Eigenschaften
IUPAC Name |
2-[4-[(1S,3R)-3-fluoro-1'-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2',5'-dioxospiro[2,3-dihydroindene-1,4'-imidazolidine]-5-yl]pyrazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N6O4/c1-16(29(32,33)34)39(12-17-3-6-20(30)7-4-17)25(42)15-40-26(43)28(37-27(40)44)10-23(31)21-9-18(5-8-22(21)28)19-11-36-38(13-19)14-24(41)35-2/h3-9,11,13,16,23H,10,12,14-15H2,1-2H3,(H,35,41)(H,37,44)/t16-,23+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXCHCQCWFXILM-DAXQEMQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@@]3(C[C@H](C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





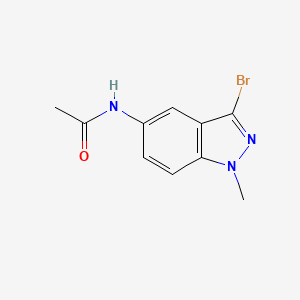
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
